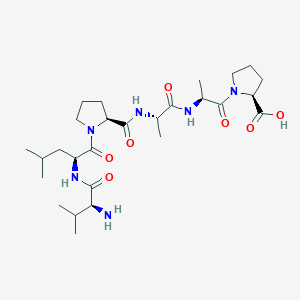
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is a peptide compound composed of the amino acids L-proline, L-valine, L-leucine, L-proline, L-alanine, and L-alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as converting L-proline to hydroxyproline.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.
Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.
Substitution: Achieved through site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Hydrolysis: Produces individual amino acids.
Oxidation: Yields modified amino acids such as hydroxyproline.
Substitution: Results in peptides with altered sequences and potentially different biological activities.
科学研究应用
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用机制
The mechanism of action of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
相似化合物的比较
Similar Compounds
L-Proline, L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L: A longer peptide with a more complex sequence.
Uniqueness
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is unique due to its specific sequence, which can confer distinct biological activities and properties. Its combination of amino acids may result in unique structural features and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
506415-80-1 |
|---|---|
分子式 |
C27H46N6O7 |
分子量 |
566.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H46N6O7/c1-14(2)13-18(31-24(36)21(28)15(3)4)26(38)32-11-7-9-19(32)23(35)29-16(5)22(34)30-17(6)25(37)33-12-8-10-20(33)27(39)40/h14-21H,7-13,28H2,1-6H3,(H,29,35)(H,30,34)(H,31,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
OPZRCNCMCWKJCD-PXQJOHHUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


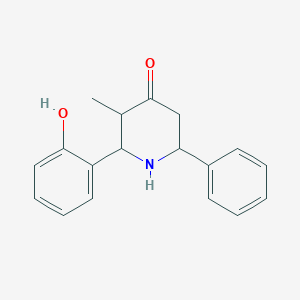
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
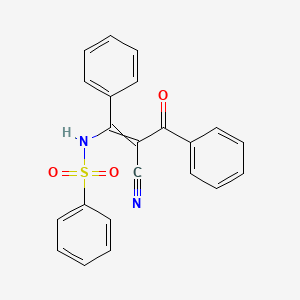
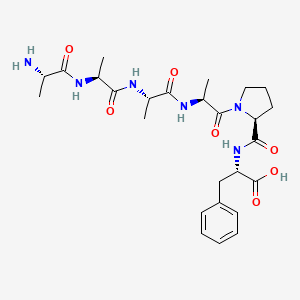
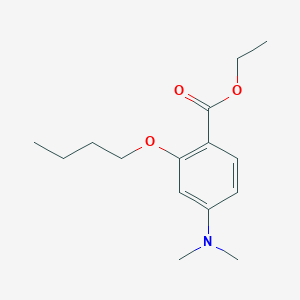
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

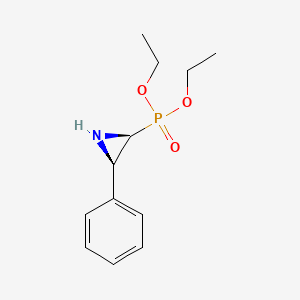
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
